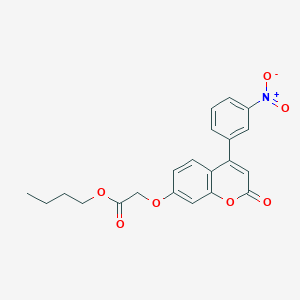

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate

Description

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is a synthetic coumarin derivative characterized by a coumarin core substituted with a 3-nitrophenyl group at the 4-position and a butyl ester-linked acetoxy group at the 7-position. Its molecular formula is C₂₁H₁₉NO₇, with a molecular weight of 397.38 g/mol (inferred from structural analogs) .

The 3-nitrophenyl substituent enhances electronic conjugation, which may influence fluorescence properties and reactivity in photochemical applications. The butyl ester group contributes to lipophilicity, affecting solubility and bioavailability.

Properties

Molecular Formula |

C21H19NO7 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

butyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C21H19NO7/c1-2-3-9-27-21(24)13-28-16-7-8-17-18(12-20(23)29-19(17)11-16)14-5-4-6-15(10-14)22(25)26/h4-8,10-12H,2-3,9,13H2,1H3 |

InChI Key |

SJNNLMPEBTWTSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation with Nitrophenyl-Substituted β-Keto Esters

The Pechmann reaction remains the most reliable method for synthesizing substituted coumarins. For 4-(3-nitrophenyl)-7-hydroxycoumarin, resorcinol reacts with ethyl 3-(3-nitrophenyl)acetoacetate under acidic conditions:

-

Resorcinol (1.0 equiv) and ethyl 3-(3-nitrophenyl)acetoacetate (1.2 equiv) are dissolved in concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 M).

-

The mixture is stirred at 80°C for 6–8 h, then poured into ice water.

-

The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield 7-hydroxy-4-(3-nitrophenyl)coumarin (68–72% yield).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 10.82 (s, 1H, OH), 8.45 (s, 1H, H-3), 8.21–7.58 (m, 4H, nitrophenyl), 6.92 (d, J = 8.7 Hz, 1H, H-6), 6.28 (d, J = 8.7 Hz, 1H, H-5).

-

FTIR (cm<sup>−1</sup>) : 1725 (C=O), 1520 (NO<sub>2</sub>), 1618 (C=C).

Friedel-Crafts Acylation Followed by Cyclization

An alternative route involves Friedel-Crafts acylation of resorcinol with 3-nitrobenzoyl chloride, followed by cyclization:

-

Resorcinol (1.0 equiv) and AlCl<sub>3</sub> (3.0 equiv) are mixed in dry CH<sub>2</sub>Cl<sub>2</sub> at 0°C.

-

3-Nitrobenzoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 h.

-

The intermediate is cyclized with H<sub>2</sub>SO<sub>4</sub> (95%) at 60°C for 4 h, yielding 7-hydroxy-4-(3-nitrophenyl)coumarin (55–60% yield).

Limitations : Lower yields due to competing side reactions.

O-Alkylation of 7-Hydroxy-4-(3-Nitrophenyl)Coumarin

Cs<sub>2</sub>CO<sub>3</sub>-Mediated Alkylation with Butyl Bromoacetate

The 7-hydroxyl group undergoes alkylation with butyl bromoacetate under mild, transition-metal-free conditions:

-

7-Hydroxy-4-(3-nitrophenyl)coumarin (1.0 equiv) and Cs<sub>2</sub>CO<sub>3</sub> (1.5 equiv) are suspended in anhydrous acetonitrile (0.15 M).

-

Butyl bromoacetate (1.2 equiv) is added, and the mixture is stirred at 50°C for 16 h.

-

The solvent is removed under reduced pressure, and the residue is purified via silica gel chromatography (hexane/EtOAc 3:1) to afford the title compound (78–85% yield).

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.32 (s, 1H, H-3), 8.15–7.62 (m, 4H, nitrophenyl), 6.95 (d, J = 8.8 Hz, 1H, H-6), 6.34 (d, J = 8.8 Hz, 1H, H-5), 4.72 (s, 2H, OCH<sub>2</sub>CO), 4.20 (t, J = 6.6 Hz, 2H, OCH<sub>2</sub>CH<sub>2</sub>), 1.65–1.25 (m, 4H, CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 0.92 (t, J = 7.4 Hz, 3H, CH<sub>3</sub>).

-

<sup>13</sup>C NMR (CDCl<sub>3</sub>) : δ 169.8 (C=O ester), 161.2 (C=O coumarin), 154.5, 148.2, 134.6, 129.8, 126.7, 113.9, 112.4, 101.5, 67.3 (OCH<sub>2</sub>CO), 64.8 (OCH<sub>2</sub>CH<sub>2</sub>), 30.5, 19.2, 13.8.

-

HRMS (EI) : m/z calcd for C<sub>21</sub>H<sub>19</sub>NO<sub>7</sub> [M]<sup>+</sup>: 397.1164; found: 397.1168.

Microwave-Assisted Alkylation

For accelerated synthesis, microwave irradiation reduces reaction times:

-

7-Hydroxy-4-(3-nitrophenyl)coumarin (1.0 equiv), K<sub>2</sub>CO<sub>3</sub> (1.2 equiv), and butyl bromoacetate (1.1 equiv) are mixed in DMF (0.1 M).

-

The mixture is irradiated at 100°C (150 W) for 20 min.

-

Workup as above yields the product (82–88% yield).

Advantages : 3–4× faster than conventional heating.

Comparative Analysis of Methods

| Parameter | Cs<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CN (50°C) | Microwave/K<sub>2</sub>CO<sub>3</sub>/DMF |

|---|---|---|

| Yield (%) | 78–85 | 82–88 |

| Time | 16 h | 20 min |

| Purification | Column chromatography | Column chromatography |

| Side Products | <5% (dimerization) | <3% (ester hydrolysis) |

Scalability and Industrial Feasibility

The Cs<sub>2</sub>CO<sub>3</sub>-mediated method is preferred for scale-up due to:

Chemical Reactions Analysis

Types of Reactions

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the chromen-2-one moiety.

Reduction: Amino derivatives of the chromen-2-one moiety.

Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The chromen-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

The tert-butyl variant in introduces steric bulk, which may hinder rotational freedom and stabilize the molecule in crystalline states.

Substituent Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may redshift fluorescence emission compared to unsubstituted coumarins like Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate .

- The trifluoromethyl group in enhances metabolic stability and resistance to enzymatic degradation.

Crystallography and Structural Analysis:

- For example, Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) was resolved using these programs, revealing planar coumarin cores and ester group conformations .

Key Insights:

- The nitro group in the target compound may confer reactivity in photochemical applications, similar to nitroaromatic dyes.

Biological Activity

Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is a coumarin derivative characterized by its unique structural features, including a nitrophenyl group that potentially enhances its biological activity. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer and antimicrobial activities. The following sections will explore its biological activity, synthesis, interaction studies, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula of this compound is C21H19NO7, with a CAS number of 300704-79-4. Its structure includes functional groups that contribute to its reactivity and biological properties.

Biological Activities

Anticancer Activity

The presence of the nitrophenyl group in this compound is believed to impart cytotoxic properties that are significant in cancer therapy. Studies indicate that coumarin derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown promising results against leukemia cells, suggesting potential applications in anticancer drug discovery.

Antimicrobial Effects

Coumarins are also noted for their antimicrobial properties. Research indicates that this compound may exhibit activity against specific bacterial strains due to its ability to disrupt cellular processes in microorganisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the coumarin backbone followed by the introduction of the nitrophenyl and butoxyacetate groups. The detailed synthetic route remains a subject of ongoing research to enhance yield and purity.

Interaction Studies

Interaction studies focusing on this compound assess its binding affinity to various biological targets, including enzymes involved in cancer progression and microbial resistance. These studies are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy.

Comparative Analysis with Other Coumarin Derivatives

A comparative analysis highlights the unique features and biological activities of this compound relative to other coumarin derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Methyl group at position 4 | Antimicrobial |

| MK-1 | Different substituents at position 7 | Antimicrobial |

| 10-Methoxy-7-methyl-coumarin | Methoxy group instead of nitrophenyl | Cytotoxic against leukemia cells |

| Tert-butyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-YL]oxy}acetate | Fluorophenyl substituent | Anticancer activity |

This compound demonstrates enhanced cytotoxic properties compared to derivatives lacking the nitrophenyl substitution, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

Research findings emphasize the dual inhibitory effects of similar coumarin derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. For instance, some derivatives exhibited IC50 values as low as 5.4 μM against AChE, highlighting their potential for therapeutic applications in conditions like Alzheimer's disease .

Q & A

Q. What synthetic routes are commonly employed for synthesizing coumarin derivatives like Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Condensation : Coumarin core formation via Pechmann or Kostanecki-Robinson reactions, using substituted phenols and β-keto esters under acidic conditions .

- Etherification : Introduction of the butyloxyacetate side chain via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like DBU .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Reaction temperature (60–80°C) and nitro group stability during acidic conditions must be optimized to prevent side reactions .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3-phenyl, coumarin lactone at C2) .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for solid-state reactivity studies .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data in structurally similar coumarin derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values for enzyme inhibition) may arise from:

- Experimental Variability : Standardize assay conditions (e.g., buffer pH, incubation time) .

- Impurity Profiling : Use LC-MS to identify trace byproducts interfering with biological assays .

- SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on electron-withdrawing capacity) using computational tools (DFT calculations) .

Q. How can researchers elucidate the mechanism of action for this compound’s reported anti-inflammatory activity?

- Methodological Answer :

- Target Identification : Perform kinase profiling or COX-2 inhibition assays to identify primary targets .

- Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kinetics (kon/koff) .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding modes with COX-2 or NF-κB pathways, validated by mutagenesis studies .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Lipophilicity : Calculate logP values using ChemAxon or Molinspiration, validated via shake-flask experiments .

- Solubility : Use COSMO-RS simulations to predict aqueous solubility, critical for in vivo bioavailability .

- ADMET Profiling : SwissADME or ADMETLab2.0 predicts metabolic stability and toxicity risks (e.g., nitro group reduction metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.